molecular formula C17H17ClN6O4S3 B10943029 7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10943029
M. Wt: 501.0 g/mol
InChI Key: NREKQWVIVINMIT-UHFFFAOYSA-N
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Description

The compound 7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiadiazole ring: This step often involves the reaction of a suitable precursor with sulfur and nitrogen sources.

    Coupling of the pyrazole and thiadiazole rings: This can be done using coupling reagents such as carbodiimides or phosphonium salts.

    Formation of the bicyclic core: This step involves the cyclization of the intermediate compounds under controlled conditions to form the bicyclic structure.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: can undergo various types of chemical reactions, including:

    Oxidation: The sulfur and nitrogen atoms in the thiadiazole ring can be oxidized under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.

    Biological Studies: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

Uniqueness

7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: stands out due to its unique combination of heterocyclic rings and functional groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C17H17ClN6O4S3

Molecular Weight

501.0 g/mol

IUPAC Name

7-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H17ClN6O4S3/c1-6-9(18)12(23(3)22-6)13(25)19-10-14(26)24-11(16(27)28)8(4-29-15(10)24)5-30-17-21-20-7(2)31-17/h10,15H,4-5H2,1-3H3,(H,19,25)(H,27,28)

InChI Key

NREKQWVIVINMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C

Origin of Product

United States

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